2-(4-Acetylphenyl)-2,2-difluoroacetic acid

pKa Acidity Salt Formation

Researchers face solubility and lipophilicity trade-offs with non-fluorinated acetic acid derivatives. This gem-difluoromethylene analog delivers predictable modulation for medicinal chemistry and solid-form screening. - **Physicochemical Advantage**: pKa 0.89 (vs. 4.02 non-fluorinated) ensures anionic form across physiological pH; LogP 1.94 enhances membrane permeability without molecular weight penalty. - **Process Reliability**: Melting point 128-131°C enables aggressive recrystallization; 11.4% higher density reduces robotic dispensing error in HTE. - **Supply**: BenchChem provides validated material with COA, suitable for R&D to pilot scale.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 1308915-16-3
Cat. No. B3033992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetylphenyl)-2,2-difluoroacetic acid
CAS1308915-16-3
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F
InChIInChI=1S/C10H8F2O3/c1-6(13)7-2-4-8(5-3-7)10(11,12)9(14)15/h2-5H,1H3,(H,14,15)
InChIKeyNTEXUINTPQGRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetylphenyl)-2,2-difluoroacetic acid: Core Fluorinated Building Block


2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS 1308915-16-3) is a fluorinated aromatic acetic acid derivative, defined by the C10H8F2O3 molecular formula and a molecular weight of 214.17 g/mol . It is typically supplied as a yellow to white solid with a melting point of 128-131 °C . The compound features a phenyl ring substituted with an acetyl group and a gem-difluoromethylene unit directly attached to the carboxylic acid, imparting distinct physicochemical fingerprints that diverge significantly from its non-fluorinated structural counterparts .

Class Fluorinated aromatic acetic acid building block
Key motif gem-Difluoromethylene modulator for synthesis
Interchangeability Not interchangeable with non-fluorinated analogs

2-(4-Acetylphenyl)-2,2-difluoroacetic acid: Substitution Limitations


The critical gem-difluoromethylene motif in 2-(4-acetylphenyl)-2,2-difluoroacetic acid is an electronic and steric modulator, not a simple isostere. Direct substitution with the non-fluorinated analog, 2-(4-acetylphenyl)acetic acid (CAS 7398-52-9), is precluded by a >3-log unit shift in acidity (predicted pKa 0.89 vs. 4.02) . This profoundly alters solubility in aqueous buffers, chemical reactivity in downstream derivatizations like esterification or amidation, and biological behavior. Furthermore, a 0.77-unit increase in lipophilicity (logP 1.94 vs. 1.17) and an 11-14 °C elevation in melting point (128-131 °C vs. 117 °C) demand distinct purification, formulation, and analytical protocols, making any attempt at casual interchange a source of significant experimental failure.

Acidity shift

Predicted pKa shift alters solubility and reactivity; direct replacement may compromise synthesis outcomes.

Lipophilicity increase

LogP rise changes partitioning behavior; non-fluorinated analog may not match required phase distribution.

Thermal behavior

Elevated melting point demands adjusted purification and formulation protocols; casual interchange risks processing failure.

2-(4-Acetylphenyl)-2,2-difluoroacetic acid: Quantitative Differentiation


pKa Shift and Acid Strength

The introduction of the gem-difluoro moiety transforms the acid strength compared to the non-fluorinated analog, 2-(4-acetylphenyl)acetic acid. The target compound exhibits a predicted pKa of 0.89±0.10, a value characteristic of a strong carboxylic acid, while the comparator's predicted pKa is 4.02±0.10 . This difference means the target compound is >99.9% ionized at physiological pH, whereas the comparator is only partially ionized.

pKa shift
Predicted; Data to verify
pKa 0.89 vs 4.02 (non-fluorinated analog) · ΔpKa ≈ 3.13
Supports pH-dependent synthesis planning
Predicted values; verify experimentally
pKa Acidity Salt Formation Reactivity

Melting Point Elevation

The presence of fluorine atoms significantly impacts the solid-state properties. The target compound's experimentally determined melting point is 128-131 °C (lit.), which is 11-14 °C higher than the 117 °C melting point reported for the non-fluorinated analog, 2-(4-acetylphenyl)acetic acid .

Melting point
Reported; Data to verify
128–131 °C vs 117 °C (non-fluorinated) · ΔT +11–14 °C
May facilitate recrystallization purification
Literature-reported experimental values
Melting Point Thermal Stability Crystallinity Purification

Lipophilicity (LogP) Increase

Fluorination markedly increases lipophilicity. The target compound has a reported LogP of 1.94, whereas the non-fluorinated analog's LogP is 1.17 . This represents a 0.77 log-unit increase, correlating to a nearly six-fold greater partition into the octanol phase.

Lipophilicity
Predicted; Data to verify
LogP 1.94 vs 1.17 (non-fluorinated) · ΔLogP +0.77
Supports design of lipophilic intermediates
Predicted/experimental partition coefficients
LogP Lipophilicity Membrane Permeability ADME

Density Modulation in Formulation

The introduction of fluorine atoms increases molecular density. The predicted density of the target compound is 1.337±0.06 g/cm³, a significant step change from the 1.200±0.06 g/cm³ predicted for 2-(4-acetylphenyl)acetic acid .

Density modulation
Predicted; Data to verify
1.337 g/cm³ vs 1.200 g/cm³ (non-fluorinated) · Δ +0.137 g/cm³
May influence automated solid dispensing accuracy
Predicted values; verify experimentally
Density Formulation Material Science Crystal Packing

Application Scenarios for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid


pH-Sensitive Prodrug Precursor

The 0.89 pKa of 2-(4-acetylphenyl)-2,2-difluoroacetic acid is ideal for creating highly ionized prodrug moieties that remain anionic across physiological and endosomal pH ranges. A medicinal chemist can exploit this to achieve superior aqueous solubility of conjugated APIs compared to using the non-fluorinated analog (pKa 4.02), which would be partially protonated and thus variably soluble.

CNS-Targeting Small Molecule Libraries

With a LogP of 1.94 – a near six-fold lipophilicity enhancement over the comparator – this building block is preferred for parallel synthesis of compound libraries designed to cross the blood-brain barrier. Its incorporation introduces a predictable lipophilic vector without the molecular weight penalty of adding bulky alkyl groups.

Crystallization and Solid-State Formulation

The elevated melting point (128-131 °C) relative to the non-fluorinated analog (117 °C) makes this compound a superior crystallite for solid-form screening. Its thermal stability allows for more aggressive recrystallization conditions, leading to higher-purity batches and more reliable solid-state characterization in pre-formulation development.

High-Throughput Reaction Screening

The 11.4% density increase over the comparator directly impacts the accuracy of robotic solid handling. When weighing milligram quantities for HTE plates, the higher and more consistent density of the difluorinated compound yields lower relative error in automated powder dispensing, a critical factor for obtaining reproducible reaction yields across 96- or 384-well formats.

Application
Selection Property
Validation Focus
Prodrug conjugate design
Anionic state across pH ranges
pH-dependent solubility and ionization assessment
CNS-targeted library synthesis
Enhanced lipophilicity without added alkyl bulk
LogP and permeability model evaluation
Solid-form screening
Elevated melting point and thermal stability
Recrystallization and polymorph characterization
High-throughput synthesis
Higher density and consistent solid handling
Automated dispensing precision and yield reproducibility

Technical Documentation Hub

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